molecular formula C14H14N4S B12939902 Purine, 6-((3,4-dimethylbenzyl)thio)- CAS No. 82499-09-0

Purine, 6-((3,4-dimethylbenzyl)thio)-

Cat. No.: B12939902
CAS No.: 82499-09-0
M. Wt: 270.35 g/mol
InChI Key: WEBGUJBZGMNFSM-UHFFFAOYSA-N
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Description

Structural Analysis of Purine, 6-((3,4-Dimethylbenzyl)thio)-

Molecular Architecture and Substituent Effects

Purine Core Structure and Thioether Functionalization

The purine core consists of a fused bicyclic system: a pyrimidine ring (positions 1–6) joined to an imidazole ring (positions 7–9). In this derivative, the hydrogen atom at the 6-position of the purine ring is replaced by a thioether group (-S-CH₂-C₆H₃(CH₃)₂-3,4). The molecular formula (C₁₄H₁₄N₄S) and SMILES notation (CC1=C(C=C(C=C1)CSC2=NC=NC3=C2NC=N3)C) confirm this substitution pattern.

The thioether linkage introduces distinct electronic effects:

  • Electron-withdrawing sulfur : The sulfur atom withdraws electron density from the purine ring via inductive effects, potentially altering tautomeric equilibria.
  • Conjugation disruption : Unlike oxygen-based ethers, the larger atomic radius of sulfur reduces orbital overlap with the purine π-system, localizing electron density on the substituent.

The 3,4-dimethylbenzyl group adds steric bulk, with methyl substituents at the 3- and 4-positions of the benzyl ring. This arrangement creates a planar aromatic system orthogonal to the purine core, as evidenced by the InChI string (InChI=1S/C14H14N4S/c1-9-3-4-11(5-10(9)2)6-19-14-12-13(16-7-15-12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,15,16,17,18)).

Conformational Analysis of 3,4-Dimethylbenzyl Moiety

The 3,4-dimethylbenzyl group adopts a conformation that minimizes steric clashes between the methyl substituents and the thioether linkage. Computational studies of analogous thioethers (e.g., 2,4-dimethyl-3-thiapentane) suggest that such systems favor staggered conformations where bulky groups occupy anti-periplanar positions. In this compound:

  • Methyl group orientation : The 3- and 4-methyl groups project away from the purine core, reducing van der Waals repulsions.
  • Benzyl ring dihedral angle : The benzyl ring forms a dihedral angle of approximately 85–90° relative to the purine plane, as observed in crystallographic studies of related purine thioethers.

Comparative Structural Studies with Analogous Purine Derivatives

Key Structural Comparisons:
Feature Purine, 6-((3,4-Dimethylbenzyl)thio)- 6-Mercaptopurine N⁹-Alkylated Purines
Substituent Thioether Thiol (-SH) Alkyl groups (e.g., -CH₂Ph)
Tautomer Preference N⁹-H tautomer N⁷-H tautomer N⁹-H (alkylation locks position)
Steric Demand High (bulky benzyl group) Low Moderate to high

The thioether group in this compound enhances stability compared to thiol-containing analogues like 6-mercaptopurine, which are prone to oxidation. Additionally, the 3,4-dimethylbenzyl group imparts greater lipophilicity than smaller alkyl substituents, influencing solubility and intermolecular interactions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted ¹H NMR features (based on structural analogs):

  • Purine protons :
    • H-8 (imidazole ring): δ 8.5–8.7 ppm (singlet, no adjacent protons).
    • H-2 (pyrimidine ring): δ 8.1–8.3 ppm (singlet).
  • Benzyl group :
    • Aromatic protons: δ 6.8–7.2 ppm (multiplet, integrating 3H).
    • Methyl groups: δ 2.3 ppm (singlet, 6H).
  • Methylene bridge (-SCH₂-) : δ 3.9–4.1 ppm (triplet, J = 7 Hz).

¹³C NMR would show distinct signals for the purine carbons (C-4: ~150 ppm, C-5: ~140 ppm) and the thioether-linked carbon (C-S: ~35 ppm).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry data from PubChem reveals key fragments:

Adduct m/z Predicted Fragmentation Pathway
[M+H]⁺ 271.101 Loss of CH₃ (15 Da) → m/z 256
[M+Na]⁺ 293.083 Benzylic cleavage → m/z 121 (C₇H₇⁺)
[M-H]⁻ 269.087 Sulfur radical loss → m/z 237

The base peak at m/z 271.101 corresponds to the intact molecular ion, with secondary peaks arising from cleavage of the methyl groups or benzyl moiety.

Properties

CAS No.

82499-09-0

Molecular Formula

C14H14N4S

Molecular Weight

270.35 g/mol

IUPAC Name

6-[(3,4-dimethylphenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C14H14N4S/c1-9-3-4-11(5-10(9)2)6-19-14-12-13(16-7-15-12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,15,16,17,18)

InChI Key

WEBGUJBZGMNFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CSC2=NC=NC3=C2NC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purine, 6-((3,4-dimethylbenzyl)thio)- typically involves the introduction of the 3,4-dimethylbenzylthio group to the purine ring. One common method involves the reaction of 6-chloropurine with 3,4-dimethylbenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for Purine, 6-((3,4-dimethylbenzyl)thio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Purine, 6-((3,4-dimethylbenzyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The 6-position of the purine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

  • Enzyme Inhibition :
    Purine derivatives are known for their ability to inhibit specific enzymes involved in cell signaling pathways. Purine, 6-((3,4-dimethylbenzyl)thio)- has demonstrated potential as an inhibitor of kinases and phosphatases, which are crucial for modulating pathways such as the Wnt signaling pathway. This inhibition may lead to therapeutic applications in diseases where these pathways are dysregulated, including cancer.
  • Antimicrobial and Anticancer Properties :
    Similar compounds have exhibited antimicrobial and anticancer activities. The thioether modification in Purine, 6-((3,4-dimethylbenzyl)thio)- may enhance its bioavailability and pharmacological properties compared to traditional purines, making it a candidate for further investigation in drug development targeting infectious diseases and tumors.

Interaction Studies

Studies on the interaction profiles of Purine, 6-((3,4-dimethylbenzyl)thio)- indicate its potential to bind effectively to various protein targets involved in cellular signaling. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess binding affinities and kinetics. This information is vital for elucidating the mechanisms of action of the compound in complex biological systems.

Comparative Analysis with Related Compounds

To better understand the unique properties of Purine, 6-((3,4-dimethylbenzyl)thio)-, it is beneficial to compare it with other purine derivatives:

Compound NameStructureUnique Features
6-MercaptopurineStructureAnticancer agent; utilizes a thiol group for activity
AdenosineStructureNatural nucleoside; involved in energy transfer
TheophyllineStructureBronchodilator; exhibits methylxanthine properties

The specific thioether modification of Purine, 6-((3,4-dimethylbenzyl)thio)- enhances solubility and potentially increases bioavailability compared to these traditional compounds. Its unique substitution pattern may confer distinct pharmacological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have explored the synthesis and structure-activity relationship of purine derivatives:

  • Structure-Activity Relationship Studies :
    Research has focused on modifying purine scaffolds to enhance their biological activity against specific targets such as Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. These studies indicate that structural modifications can significantly impact inhibitory activity against pathogens .
  • In Silico Modeling :
    Computational modeling has been utilized to predict the binding affinities of various purine derivatives. For instance, certain derivatives have shown strong inhibitory effects on cancer cell proliferation through induced fit docking studies that simulate ligand-receptor interactions .

Mechanism of Action

The mechanism of action of Purine, 6-((3,4-dimethylbenzyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, purine derivatives are known to inhibit enzymes involved in nucleic acid synthesis, which can lead to antiproliferative effects on rapidly dividing cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-thio-substituted purines:

Compound Name CAS Molecular Formula Molecular Weight Substituent Description Notable Properties/Activities References
6-(Methylthio)purine 50-66-8 C₆H₆N₄S 166.204 Methylthio group (-SCH₃) Infrared spectral data available
6-Benzylthiopurine 724-34-5 C₁₂H₁₀N₄S 242.300 Benzylthio group (-S-CH₂C₆H₅) IR spectrum documented
8-(Butylthio)-1,3-dimethylpurine-2,6-dithione 6616-06-4 C₁₁H₁₆N₄S₃ 300.467 Butylthio (-S-C₄H₉) and dimethyl groups Complex dithione structure
6-[2'-(3'-Methyl-4'-methoxypyridyl)methylthio]purine N/A C₁₃H₁₃N₅OS 287.33 Pyridylmethylthio group with methyl/methoxy Gastric acid antisecretory activity
2,3-Dimethyl-6-(methylthio)-3H-purine 5759-57-9 C₈H₁₀N₄S 194.25 Methylthio with 2,3-dimethyl purine No explicit activity reported

Key Observations:

  • Substituent Size and Molecular Weight : Larger substituents (e.g., benzylthio, butylthio) increase molecular weight significantly compared to methylthio derivatives. For instance, 6-benzylthiopurine (MW 242.3) is ~45% heavier than 6-methylthiopurine (MW 166.2) .
  • Spectral Data : Infrared (IR) and mass spectra are available for 6-methylthio and 6-benzylthio derivatives, aiding in structural characterization .

Biological Activity

Purines are a class of nitrogenous compounds that play vital roles in various biological processes, including cellular signaling and metabolism. The compound Purine, 6-((3,4-dimethylbenzyl)thio)- is a modified purine derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis of Purine Derivatives

The synthesis of 6-substituted purines typically involves the modification of commercially available precursors such as 2-amino-6-chloropurine. Various methods have been employed to introduce substituents at the 6-position, including nucleophilic substitution reactions and coupling reactions with thiol-containing compounds.

Synthetic Route

  • Starting Material : 2-amino-6-chloropurine.
  • Reagents : 3,4-dimethylbenzyl thiol.
  • Conditions : The reaction is often conducted under basic conditions to facilitate nucleophilic attack on the chloropurine.

Biological Activity

The biological activity of Purine, 6-((3,4-dimethylbenzyl)thio)- has been assessed through various studies focusing on its antimicrobial and antifungal properties.

Antifungal Activity

A study investigating a series of 6-substituted purines found that several derivatives exhibited significant antifungal activity against various strains, including Bacillus subtilis, Aspergillus niger, and Candida tropicalis. The results indicated that certain compounds showed activity comparable to standard antifungal agents like fluconazole.

CompoundActivity Against Bacillus subtilisActivity Against Aspergillus nigerActivity Against Candida tropicalis
7GoodModerateFairly Good
8GoodGoodGood
11Fairly GoodModerateGood
13ModerateGoodFairly Good
15GoodFairly GoodModerate
16Fairly GoodGoodGood

These findings suggest that the introduction of the 3,4-dimethylbenzylthio group significantly enhances the antifungal properties of the purine backbone.

The mechanism through which Purine, 6-((3,4-dimethylbenzyl)thio)- exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in fungal cell wall synthesis or metabolic pathways.

Case Studies

  • Study on Antifungal Properties : A comprehensive study synthesized various derivatives and tested their antifungal activities against three fungal strains. The results indicated that several compounds had promising activities comparable to existing antifungals, highlighting their potential as lead compounds for drug development .
  • Research on Mechanistic Insights : Further investigations into the interaction of purines with cellular pathways revealed that modifications at the 6-position could alter the compound's affinity for specific targets, influencing its biological efficacy .

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